LogP Differential: 2.2-Unit Hydrophilicity Shift vs. Parent Boc-Homopiperazine Governs Aqueous Solubility and Formulation Behavior
The target compound's computed XLogP3-AA of -1.4 [1] is 2.2 log units more hydrophilic than the parent [1,4]diazepane-1-carboxylic acid tert-butyl ester (XLogP3-AA 0.8) [2], a differential that places the target compound well within the favorable oral drug-likeness space (LogP < 0) while the parent Boc-homopiperazine resides in a more lipophilic region. The Cbz analog exhibits an intermediate XLogP3-AA of -0.9 [3], and the α-p-tolyl-substituted analog (CAS 885275-67-2) returns to positive territory at 0.7 [4], demonstrating that the simple carboxymethyl appendage imparts the strongest hydrophilicity within the series.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.4 (XLogP3-AA) |
| Comparator Or Baseline | Parent Boc-homopiperazine (CAS 112275-50-0): 0.8; Cbz analog (CAS 1342524-44-0): -0.9; α-p-tolyl analog (CAS 885275-67-2): 0.7 |
| Quantified Difference | ΔLogP = 2.2 (more hydrophilic than parent Boc-homopiperazine); ΔLogP = 0.5 (more hydrophilic than Cbz analog); ΔLogP = 2.1 (more hydrophilic than α-p-tolyl analog) |
| Conditions | All values computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14 and 2025.09.15); consistent computational method applied across all four compounds. |
Why This Matters
A 2.2-unit LogP difference translates to an approximate 158-fold difference in predicted octanol-water partitioning, directly influencing aqueous solubility, formulation feasibility, and in vitro assay compatibility; procurement of the wrong analog risks insolubility-driven assay failure.
- [1] PubChem. (2025). Compound Summary for CID 62823921, XLogP3-AA = -1.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1343697-77-7. View Source
- [2] PubChem. (2025). Compound Summary for CID 2756058, XLogP3-AA = 0.8. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/112275-50-0. View Source
- [3] PubChem. (2025). Compound Summary for CID 62823738, XLogP3-AA = -0.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1342524-44-0. View Source
- [4] PubChem. (2025). Compound Summary for CID 84819715, XLogP3-AA = 0.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/885275-67-2. View Source
